Mal-amido-PEG2-C2-acid
Description
Overview of PEG Architectures and their Role in Bioconjugation
PEG exists in various architectures, including linear, branched, star, and brush structures. These different forms offer flexibility in designing conjugates with tailored properties. PEGylation, the process of covalently attaching PEG to another molecule, is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, such as increasing solubility, extending circulation half-life, and reducing immunogenicity. nih.govcreativepegworks.com PEGylation can also enhance the stability of protein structures. creativepegworks.com The choice of PEG architecture and molecular weight significantly impacts the behavior of the resulting conjugate. mdpi.com
Heterobifunctional PEG Linkers: Design Principles and Synthetic Utility
Heterobifunctional PEG linkers are a class of PEG derivatives featuring two distinct reactive functional groups at their termini. This design allows for the selective and sequential conjugation of two different molecules, enabling the construction of complex molecular architectures. The design principles involve selecting functional groups that are orthogonal, meaning they react specifically with intended partners without undesired side reactions. Common functional groups include amines, carboxylic acids, maleimides, thiols, aldehydes, and activated esters. bioglyco.com The PEG chain acts as a flexible spacer between the two functional groups, influencing the spatial orientation and interaction of the conjugated molecules. google.com These linkers are particularly useful in targeted drug delivery systems, where one end can attach to a therapeutic agent and the other to a targeting molecule like an antibody or peptide.
Historical Development and Evolution of Maleimide- and Carboxylic Acid-Functionalized PEGs in Research
The use of functionalized PEGs for bioconjugation has evolved significantly over time. Early PEGylation efforts often utilized less specific chemistries. The introduction of functional groups that react selectively with specific residues on biomolecules marked a significant advancement. Maleimide-functionalized PEGs gained prominence due to the highly selective reaction of the maleimide (B117702) group with free thiol groups, commonly found in cysteine residues of proteins. This Michael addition reaction forms stable thioether bonds. biochempeg.combroadpharm.com Simultaneously, carboxylic acid-functionalized PEGs became valuable for their ability to react with primary amine groups, typically found in lysine (B10760008) residues and the N-terminus of proteins, in the presence of activating agents like EDC or HATU, forming stable amide bonds. biochempeg.combroadpharm.com The development of heterobifunctional PEGs combining these or other reactive groups allowed for more controlled and site-specific conjugations, paving the way for more sophisticated bioconjugates.
Significance of Mal-amido-PEG2-acid in Contemporary Chemical and Biomedical Research
Mal-amido-PEG2-acid, also known as Mal-PEG2-acid or Mal-PEG2-COOH, is a prominent example of a heterobifunctional PEG linker featuring a maleimide group and a carboxylic acid group separated by a short PEG chain containing two ethylene (B1197577) glycol units. biochempeg.combroadpharm.comcenmed.comchemicalbook.combroadpharm.com This specific linker is significant due to the orthogonal reactivity of its terminal groups, allowing for selective conjugation to thiol-containing molecules via the maleimide and amine-containing molecules via the carboxylic acid (after activation). biochempeg.combroadpharm.comcenmed.comchemicalbook.combroadpharm.com The PEG2 spacer provides hydrophilicity and flexibility. broadpharm.combroadpharm.com This combination of features makes Mal-amido-PEG2-acid a valuable tool in contemporary research for creating well-defined conjugates with applications in various fields, including targeted drug delivery systems like antibody-drug conjugates (ADCs) and PROTACs, as well as in the modification of biomaterials and surfaces. biochempeg.combroadpharm.comcenmed.comchemicalbook.comchemimpex.comaxispharm.comjenkemusa.com
Properties of Mal-amido-PEG2-acid (Mal-PEG2-acid)
| Property | Value | Source |
| CAS Number | 1374666-32-6 | biochempeg.comcenmed.comchemicalbook.com |
| Molecular Formula | C₁₁H₁₅NO₆ | biochempeg.comcenmed.comuni.lu |
| Molecular Weight | 257.2 or 257.24 g/mol | biochempeg.comcenmed.comuni.lu |
| PubChem CID | 68028837 | cenmed.comuni.lunih.gov |
| Synonyms | Mal-PEG2-acid, Mal-PEG2-COOH | biochempeg.comchemicalbook.com |
| Reactivity (Maleimide) | Reacts with thiol groups (SH) | biochempeg.combroadpharm.comcenmed.com |
| Reactivity (Carboxylic Acid) | Reacts with amine groups (NH₂) (after activation) | biochempeg.combroadpharm.comcenmed.com |
The precise and versatile reactivity of Mal-amido-PEG2-acid allows researchers to synthesize complex molecules with controlled stoichiometry and defined linkage points, which is crucial for developing advanced chemical probes and therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O7/c17-11(3-6-16-12(18)1-2-13(16)19)15-5-8-23-10-9-22-7-4-14(20)21/h1-2H,3-10H2,(H,15,17)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPJQBDDYXDSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
871133-36-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871133-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-98-1 | |
| Record name | 3-[2-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis and Derivatization Strategies for Mal Amido Peg2 Acid
Methodologies for PEG Chain Elongation and Functional Group Introduction
The synthesis of defined PEG linkers like Mal-amido-PEG2-acid typically involves controlled polymerization techniques or stepwise synthesis to achieve a precise PEG chain length (in this case, two ethylene (B1197577) glycol units). While anionic ring-opening polymerization of ethylene oxide is a traditional method for PEG synthesis, it often yields polydisperse products. chempep.comlabinsights.nl For applications requiring a specific number of repeating units, such as PEG2, stepwise synthesis approaches are often preferred to obtain monodisperse or narrowly dispersed products. chempep.combeilstein-journals.org
Stepwise synthesis involves building the PEG chain unit by unit using protected ethylene glycol derivatives. chempep.com This allows for precise control over the chain length and the introduction of specific functional groups at the termini. Functional groups can be introduced at the end of the PEG chain through various strategies, including the modification of terminal hydroxyl groups present in the nascent PEG chain. chempep.comcreative-biogene.commdpi.comnih.gov Common strategies include activation chemistry (e.g., converting hydroxyls to tosylates or mesylates for nucleophilic substitution) or direct reactions to append the desired functional moiety. mdpi.com
Synthesis of the Maleimide (B117702) Moiety in PEG Linkers
The maleimide group is a crucial reactive handle in Mal-amido-PEG2-acid, known for its selective reaction with thiols. cenmed.comfishersci.cafishersci.canih.gov The synthesis of the maleimide moiety onto a PEG linker can be achieved through several routes. One common method involves the reaction of a PEG derivative containing a primary amine with maleic anhydride (B1165640). This reaction initially forms a maleamic acid, which is subsequently cyclized under dehydrating conditions (often thermal or using coupling reagents) to yield the maleimide ring. acs.orgresearchgate.net
Alternatively, pre-synthesized maleimide derivatives containing a reactive group suitable for coupling to the PEG chain can be used. For instance, a patent describes the synthesis of PEG-maleimide by the direct ethoxylation of N-(2-hydroxyethyl)maleimide, where N-(2-hydroxyethyl)maleimide acts as an initiator for the ring-opening polymerization of ethylene oxide, directly forming a maleimide-terminated PEG chain. google.com
To protect the reactive maleimide double bond during synthesis steps involving incompatible reagents or conditions, a temporary protecting group can be employed. The Diels-Alder reaction with a diene, such as 2,5-dimethylfuran, is a common method for protecting the maleimide double bond by forming a reversible cycloadduct. acs.orgresearchgate.net The maleimide functionality can be regenerated later by a retro-Diels-Alder reaction, typically by heating. acs.org
Introduction of the Amido-Acid Terminus
Based on the PubChem structure (CID 68028837), the "amido-acid" terminus is a propanoic acid group linked to the PEG2 chain via an ether bond. cenmed.comuni.lu Introducing this specific terminus onto a PEG linker requires a method to append the -O-CH2-CH2-COOH moiety.
One plausible synthetic strategy involves functionalizing a PEG2 derivative with a terminal hydroxyl group. The hydroxyl group can undergo a Michael addition reaction with an activated acrylic acid derivative, such as acrylonitrile, followed by hydrolysis of the nitrile to a carboxylic acid. For example, the reaction of a hydroxyl-terminated PEG with acrylonitrile, catalyzed by a base, would yield a cyanoethylated PEG. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would convert it to a carboxylic acid, resulting in the desired -O-CH2-CH2-COOH terminus.
Another approach could involve reacting a hydroxyl-terminated PEG with a reagent that directly introduces the propanoic acid ether linkage. While search results describe the introduction of carboxylic acids via reaction with diglycolic anhydride (yielding -O-CH2-COOH) nih.gov or using activated esters windows.netaxispharm.combiochempeg.com, the specific -O-CH2-CH2-COOH structure suggests a route involving a three-carbon unit containing a carboxylic acid precursor.
The synthesis would need to be orchestrated to selectively introduce the maleimide group at one end and the propanoic acid group at the other of the PEG2 spacer. This often involves using a heterobifunctional PEG2 precursor with orthogonal protecting groups or reactive handles that can be sequentially modified.
Purification and Characterization Techniques for Mal-amido-PEG2-acid Synthesis
Purification of PEG linkers is essential to obtain a pure product with defined molecular weight and functionality. Techniques commonly employed for the purification of PEG derivatives include chromatography (such as size exclusion chromatography, ion-exchange chromatography, or reversed-phase chromatography), precipitation, and extraction. beilstein-journals.orgthieme-connect.combiopharminternational.com The solubility properties of PEG in various solvents (soluble in water and many organic solvents, but not in diethyl ether and hexanes) can be exploited for purification by precipitation or partition. beilstein-journals.org Novel methods, such as complexation with magnesium chloride to form a precipitable solid, have also been explored for purifying PEGs, although this method may not be suitable for PEGs with highly reactive functional groups like maleimides. thieme-connect.com
Characterization of the synthesized Mal-amido-PEG2-acid is crucial to confirm its structure, purity, and the presence of the desired functional groups. Spectroscopic techniques are widely used:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are invaluable for confirming the molecular structure, the presence of ethylene glycol units, and the characteristic signals corresponding to the maleimide ring and the propanoic acid group. researchgate.netnih.govnih.gov
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight and confirm the identity of the intact molecule and potential impurities. chempep.com
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): These techniques are used to assess the molecular weight distribution and purity of the PEG linker, ensuring a monodisperse or narrowly dispersed product. chempep.combiopharminternational.com
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present, such as characteristic absorption bands for carbonyl groups in the maleimide and carboxylic acid. researchgate.net
UV-Vis Spectroscopy: The maleimide group has a characteristic absorbance in the UV region, which can be used for its detection and quantification.
Specific functional group assays can also be performed to quantify the number of active maleimide and carboxylic acid groups.
Bioconjugation Chemistry of Mal Amido Peg2 Acid
Maleimide-Thiol Conjugation Mechanisms and Kinetics
The maleimide (B117702) group is a highly reactive functionality widely used for the selective modification of sulfhydryl (thiol) groups on peptides, proteins, and other molecules creative-biolabs.comtcichemicals.comaxispharm.comnih.gov. This reaction proceeds via a Michael addition mechanism, forming a stable thioether linkage creative-biolabs.comtcichemicals.comaxispharm.comnih.govresearchgate.netresearchgate.net. The reaction is known for its rapid kinetics and high efficiency under mild conditions, including physiological pH axispharm.comnih.govresearchgate.net.
Michael Addition Reaction with Sulfhydryl Groups
The primary reaction pathway between a maleimide and a thiol involves a Michael addition reaction. In this reaction, the deprotonated thiol (thiolate anion) acts as a nucleophile and attacks the electron-deficient carbon-carbon double bond of the maleimide ring researchgate.net. This nucleophilic attack leads to the formation of a covalent carbon-sulfur bond, resulting in a succinimide (B58015) thioether adduct researchgate.net. This formed thioether bond is generally considered stable tcichemicals.comnih.gov. The reactivity of the maleimide double bond is enhanced by the ring strain and the electron-withdrawing effect of the flanking carbonyl groups .
pH Dependence and Chemoselectivity in Thiol-Maleimide Reactions
The thiol-maleimide reaction exhibits significant pH dependence and chemoselectivity. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5 creative-biolabs.comtcichemicals.comaxispharm.commdpi.com. In this range, the reaction rate with thiols is significantly faster, approximately 1,000 times faster than with primary amines at pH 7.0 creative-biolabs.comaxispharm.com. This selectivity is crucial for conjugating to cysteine residues in proteins without significantly modifying other nucleophilic amino acids like lysine (B10760008).
The reaction rate is accelerated as the pH increases up to approximately 7.5, which is attributed to the increased concentration of the more nucleophilic thiolate form of the sulfhydryl group researchgate.netmdpi.com. However, at pH values above 7.5, the deprotonation of primary amines becomes more significant, leading to increased competition between amines and thiols for reaction with the maleimide creative-biolabs.commdpi.com. Additionally, at higher pH (>8.5), the maleimide group can undergo hydrolysis to a non-reactive maleamic acid, reducing the efficiency of the conjugation reaction thermofisher.com. Therefore, controlling the pH is critical to ensure high specificity and efficient conjugation to thiols.
Stability of Thioether Linkages in Biological Systems
While the thioether bond formed by the maleimide-thiol Michael addition is generally stable, the succinimide ring of the adduct can undergo reactions in biological systems that may affect the long-term stability of the conjugate creative-biolabs.comnih.govnih.govacs.orgcreativepegworks.comnih.govprolynxinc.comresearchgate.net. Two primary reactions that can occur are the retro-Michael reaction and hydrolysis of the succinimide ring creative-biolabs.comnih.govnih.govacs.orgcreativepegworks.comnih.govprolynxinc.comresearchgate.net.
The retro-Michael reaction is the reverse of the addition, where the thioether bond is cleaved, regenerating the free thiol and maleimide creative-biolabs.comnih.govcreativepegworks.comnih.govresearchgate.net. This reaction can lead to the release of the conjugated molecule and potential exchange with other free thiols present in the biological environment, such as glutathione (B108866) or serum albumin creative-biolabs.comnih.govcreativepegworks.comnih.govresearchgate.net. This can be a significant concern in applications like antibody-drug conjugates, where premature release of the payload can lead to reduced efficacy and increased off-target toxicity creative-biolabs.comcreativepegworks.comnih.govresearchgate.net.
Hydrolysis of the succinimide ring opens the ring to form a maleamic acid derivative creative-biolabs.comresearchgate.netacs.orgprolynxinc.com. This hydrolysis can occur at physiological pH and is accelerated at higher pH creative-biolabs.com. The ring-opened product (thiosuccinamic acid) is more stable to the retro-Michael reaction compared to the original succinimide thioether creative-biolabs.comresearchgate.netacs.orgprolynxinc.com. Strategies to promote hydrolysis or use maleimides with electron-withdrawing substituents on the nitrogen can enhance the stability of the conjugate against thiol exchange acs.orgcreativepegworks.com.
Carboxylic Acid-Amine Coupling Reactions
The terminal carboxylic acid group of Mal-amido-PEG2-acid provides another versatile handle for bioconjugation, particularly for coupling with primary amine groups on biomolecules broadpharm.comchemicalbook.comcd-bioparticles.net. The formation of a stable amide bond between a carboxylic acid and an amine typically requires the use of coupling reagents to activate the carboxylic acid broadpharm.comnih.govcreative-proteomics.com.
Carbodiimide (B86325) Chemistry (e.g., EDC, DCC) for Amide Bond Formation
Carbodiimides are widely used coupling reagents for facilitating the formation of amide bonds between carboxylic acids and amines broadpharm.comnih.govcreative-proteomics.comthermofisher.comtaylorandfrancis.comthermofisher.com. Common carbodiimides include 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) creative-proteomics.comthermofisher.comtaylorandfrancis.com.
The mechanism involves the activation of the carboxylic acid group by the carbodiimide to form a highly reactive O-acylisourea intermediate creative-proteomics.comthermofisher.comthermofisher.com. This intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond and the release of a urea (B33335) byproduct creative-proteomics.comthermofisher.comthermofisher.com.
EDC is a water-soluble carbodiimide, making it particularly useful for bioconjugation reactions in aqueous buffers under mild conditions creative-proteomics.comthermofisher.comtaylorandfrancis.comthermofisher.comadvancedchemtech.com. DCC, on the other hand, is water-insoluble and is typically used in organic solvents for peptide synthesis and other non-aqueous coupling reactions thermofisher.comtaylorandfrancis.com.
A limitation of carbodiimide coupling, especially with EDC in aqueous solutions, is the instability of the O-acylisourea intermediate, which can undergo hydrolysis, regenerating the free carboxylic acid and reducing coupling efficiency creative-proteomics.comthermofisher.comthermofisher.com. The addition of N-hydroxysuccinimide (NHS) or sulfo-NHS is often used in conjunction with carbodiimides to improve coupling efficiency and stability by forming a more stable activated ester intermediate creative-proteomics.com.
Uronium/Phosphonium (B103445) Salt-Mediated Couplings (e.g., HATU)
Uronium and phosphonium salts are another class of coupling reagents commonly employed in peptide synthesis and bioconjugation for amide bond formation broadpharm.comnih.govwikipedia.orgadvancedchemtech.com. These reagents activate the carboxylic acid by forming an activated ester, which then reacts with the amine to form the amide bond wikipedia.orgadvancedchemtech.comwikiwand.com.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a widely used uronium salt coupling reagent wikipedia.orgadvancedchemtech.comwikiwand.com. HATU reacts with a carboxylic acid in the presence of a base (such as N,N-diisopropylethylamine or triethylamine) to form an active ester, typically an O-acyl-1-hydroxy-7-azabenzotriazole (HOAt) ester wikipedia.orgadvancedchemtech.comwikiwand.com. This activated ester is highly reactive towards primary amines, facilitating the formation of the amide bond wikipedia.orgadvancedchemtech.com.
Role of Activated Esters (e.g., NHS, TFP) in Amine Labeling
The carboxylic acid group of Mal-amido-PEG2-acid can be activated to enable efficient coupling with primary amines. Common activating agents include N-hydroxysuccinimide (NHS) and tetrafluorophenyl (TFP) esters. broadpharm.combroadpharm.com
NHS esters are widely used for amine modification due to their reactivity and the stability of the resulting amide bond. The reaction between an NHS-activated carboxylic acid and a primary amine proceeds readily under mild conditions, typically in aqueous buffers at slightly alkaline pH. cd-bioparticles.netxcessbio.comabmole.comtargetmol.com This reaction results in the formation of a stable amide linkage, releasing NHS as a byproduct. xcessbio.com
TFP esters represent an alternative activation strategy for carboxylic acids in amine labeling. broadpharm.com TFP esters are reported to be less susceptible to spontaneous hydrolysis compared to NHS esters, particularly in aqueous environments. broadpharm.comwikipedia.org This increased stability can lead to higher conjugation efficiencies, especially when working with dilute solutions of biomolecules or at higher pH values where hydrolysis of NHS esters can be a competing reaction. broadpharm.comwikipedia.org The reaction with primary amines also forms a stable amide bond. wikipedia.org
Both NHS and TFP activated forms of Mal-amido-PEG2-acid, such as Mal-amido-PEG2-NHS ester and Mal-amido-PEG2-TFP ester, are utilized as non-cleavable linkers in various bioconjugation applications, including the synthesis of antibody-drug conjugates (ADCs). xcessbio.comabmole.comtargetmol.commedchemexpress.commedchemexpress.com They allow for the labeling of primary amines on proteins, amine-modified oligonucleotides, and other molecules containing amine groups. xcessbio.comabmole.comtargetmol.commedchemexpress.com
Orthogonal Bioconjugation Strategies Utilizing Mal-amido-PEG2-acid
Mal-amido-PEG2-acid is a valuable tool in orthogonal bioconjugation strategies due to its distinct functional groups: a maleimide and a carboxylic acid. Orthogonal bioconjugation refers to the ability to selectively modify different functional groups on a single molecule or in a mixture of molecules without cross-reactivity between the reactive groups themselves or with other functional groups present.
The maleimide group specifically reacts with free thiol groups, typically from cysteine residues, under mild conditions (pH 6.5-7.5), forming a stable thioether bond. broadpharm.combroadpharm.comthermofisher.com This reaction is fast and highly selective for thiols over other nucleophilic groups commonly found in biomolecules, such as amines.
The carboxylic acid group, after activation (e.g., as an NHS or TFP ester), reacts with primary amines. broadpharm.combroadpharm.com By carefully controlling the reaction conditions, particularly pH, it is possible to achieve selective modification of thiols using the maleimide group at a slightly acidic to neutral pH, and then subsequently react the activated carboxylic acid with amines at a more alkaline pH, or vice versa, depending on the specific requirements and the pKa values of the reactive groups on the target molecule. researchgate.net
This orthogonal reactivity allows for the creation of complex bioconjugates with precise control over the attachment sites of different molecules. For example, one molecule could be conjugated to a thiol group via the maleimide, while another molecule is conjugated to an amine group via the activated carboxylic acid. This is particularly useful in the development of multi-functional biomolecules or in the site-specific labeling of proteins containing both cysteine and lysine residues.
Research has demonstrated the use of orthogonal click reactions, including thiol-maleimide Michael addition, for creating complex structures like PEG-peptide hydrogels from linear precursors. nih.gov While this example uses a bismaleimide (B1667444) PEG, it highlights the principle of utilizing the selective thiol-maleimide reaction in an orthogonal strategy. The ability of Mal-amido-PEG2-acid to participate in thiol-specific reactions via its maleimide and amine-reactive chemistry via its activated acid makes it suitable for such multi-step, selective conjugation approaches.
Site-Specific Conjugation Approaches with Mal-amido-PEG2-acid
Site-specific conjugation aims to attach a molecule at a defined location on a biomolecule, resulting in a homogeneous product with a controlled stoichiometry and predictable properties. Mal-amido-PEG2-acid can be employed in site-specific conjugation strategies primarily by targeting engineered or selectively reduced cysteine residues on proteins through its maleimide group.
Many site-specific protein modification methods leverage the unique reactivity of cysteine thiols. acs.orgacs.org While native proteins may contain multiple cysteine residues involved in disulfide bonds or present as free thiols, protein engineering techniques can introduce a single, accessible cysteine residue at a desired location. acs.orgmdpi.com Alternatively, native disulfide bonds can be selectively reduced to generate free thiols at specific sites. acs.orgnih.gov
Once a specific thiol group is available, the maleimide moiety of Mal-amido-PEG2-acid can undergo a Michael addition reaction with the thiol, forming a stable, irreversible thioether linkage at that precise site. broadpharm.comcd-bioparticles.net This approach allows for the creation of homogeneous conjugates with a defined drug-to-antibody ratio (DAR) in the case of ADCs or a specific payload-to-protein ratio for other applications. acs.orgmdpi.comnih.gov
Studies have demonstrated site-specific PEGylation of therapeutic proteins by engineering cysteine residues and conjugating them with maleimide-PEG derivatives. mdpi.commdpi.com This strategy has been applied to various proteins, including l-lacate oxidase and glucagon-like peptide-1 (GLP-1), to create mono-PEGylated products with potentially improved properties. mdpi.com The location of the PEGylation site can influence the protein's activity, with conjugation to internal residues sometimes resulting in less activity decrease compared to N-terminal labeling. mdpi.com
While the maleimide reaction with thiols is a common method for site-specific conjugation via engineered cysteines, it is worth noting that maleimide adducts can be susceptible to deconjugation via retro-Michael reactions and cross-conjugation to endogenous thiols in vivo, although stabilized maleimide derivatives and alternative chemistries are being explored to address these limitations. frontiersin.orgresearchgate.net However, for many applications, particularly those involving acute therapeutic use, maleimide-based conjugation provides sufficient stability and homogeneity. frontiersin.org
Impact of PEG Length on Bioconjugation Efficiency and Conjugate Properties
The polyethylene (B3416737) glycol (PEG) chain in linkers like Mal-amido-PEG2-acid plays a significant role in the properties of the resulting bioconjugates. The length of the PEG chain can influence bioconjugation efficiency, the solubility of the conjugate, its hydrodynamic size, pharmacokinetics, and potential immunogenicity. thermofisher.comnih.govmdpi.combiochempeg.com
While Mal-amido-PEG2-acid specifically contains a PEG chain of two ethylene (B1197577) glycol units, the general principles regarding PEG length are relevant when considering the design and properties of conjugates formed using this linker or its homologs with varying PEG lengths.
Increasing PEG length generally leads to increased water solubility of the conjugate due to the hydrophilic nature of the PEG chain. broadpharm.comthermofisher.com This is particularly beneficial for conjugating hydrophobic molecules to proteins or for applications in aqueous biological environments.
PEGylation, including with maleimide-PEG linkers, increases the hydrodynamic radius of the conjugated molecule. nih.govmdpi.com This increased size can affect the in vivo behavior of the conjugate, such as reducing renal clearance and increasing circulation half-life. thermofisher.comnih.govmdpi.com Studies have shown a correlation between increased PEG length and extended plasma half-life and improved pharmacokinetics for PEGylated proteins and nanoparticles. nih.govmdpi.comsigmaaldrich.com For instance, increasing PEG length from 2 to 24 units on a maleimide-PEG-Glucuronide-MMAE conjugate showed a strong relationship between drug exposure and PEG length, with longer PEGs leading to stabilized clearance. sigmaaldrich.com
The PEG chain can also influence bioconjugation efficiency, potentially by affecting the accessibility of the reactive group to the target site due to steric hindrance, especially with very long or dense PEGylation. researchgate.net However, a sufficiently long PEG linker can also help to minimize steric hindrance between the conjugated molecule and the biomolecule's active site or binding regions. thermofisher.com
Furthermore, PEGylation can reduce the immunogenicity and antigenicity of conjugated proteins, although challenges related to anti-PEG immune responses have been observed with certain PEGylation strategies. thermofisher.commdpi.com
Applications of Mal Amido Peg2 Acid in Advanced Pharmaceutical Research and Drug Delivery Systems
Targeted Drug Delivery System Design and Optimization
Mal-amido-PEG2-acid is extensively utilized in the design and optimization of targeted drug delivery systems. axispharm.com Its bifunctional nature allows for the covalent attachment of therapeutic agents or targeting ligands to a PEG linker, facilitating the creation of conjugates designed to accumulate specifically at disease sites. axispharm.com
Antibody-Drug Conjugates (ADCs) and Mal-amido-PEG2-acid as Linkers
In the field of Antibody-Drug Conjugates (ADCs), linkers are crucial components connecting a monoclonal antibody to a cytotoxic payload. biochempeg.com Mal-amido-PEG2-acid, or related maleimide-PEG linkers, are frequently employed in ADC synthesis, primarily through the reaction of the maleimide (B117702) group with accessible cysteine residues on the antibody. biochempeg.comtargetmol.comaxispharm.compolysciences.comcreativepegworks.com This conjugation forms a stable thioether bond between the antibody and the linker-payload assembly. creativepegworks.comprecisepeg.com
The presence of PEG linkers in ADCs can significantly influence their physicochemical and pharmacokinetic properties. biochempeg.comjenkemusa.com PEGylation can modulate hydrophobicity, improve solubility, and affect the drug-to-antibody ratio (DAR). jenkemusa.com Furthermore, PEG linkers can impact pharmacodynamic properties, such as the rate of payload release and in vitro cytotoxicity, and optimize pharmacokinetic profiles, including clearance, half-life, and biodistribution. jenkemusa.com Mal-amido-PEG2-acid can be part of both cleavable and non-cleavable linker strategies in ADCs. biochempeg.comtargetmol.combroadpharm.comglpbio.commedchemexpress.commedchemexpress.com Cleavable linkers are designed to release the cytotoxic payload specifically within the tumor microenvironment through enzymatic or chemical triggers. biochempeg.com Non-cleavable linkers result in the payload being released upon lysosomal degradation of the antibody. biochempeg.com
Peptide-Drug Conjugates (PDCs)
Similar to ADCs, Mal-amido-PEG2-acid and related maleimide-PEG linkers are valuable for constructing Peptide-Drug Conjugates (PDCs). Peptides can serve as targeting ligands or therapeutic agents themselves. The maleimide group allows for the conjugation of peptides containing cysteine residues to the PEG linker, which can then be attached to a drug or a nanoparticle carrier. axispharm.comcreativepegworks.comcreativepegworks.comnih.govnih.gov This approach enables the development of targeted therapies where peptides guide the delivery of conjugated payloads to specific cells or tissues overexpressing particular receptors. nih.gov
Small Molecule Conjugates for Enhanced Delivery
Mal-amido-PEG2-acid can also be used to conjugate small molecule drugs or imaging agents. creativepegworks.comlunanano.commerckmillipore.com By reacting the maleimide or activated carboxylic acid group with complementary functionalities on a small molecule, a PEGylated conjugate can be formed. This PEGylation can enhance the solubility of hydrophobic small molecules, alter their biodistribution, prolong their circulation half-life, and facilitate targeted delivery when the conjugate is equipped with a targeting ligand. creativepegworks.comcd-bioparticles.combiochempeg.com
Prodrug Design and Activation Mechanisms
PEGylation strategies are employed in prodrug design to improve the pharmacokinetic properties and reduce the toxicity of therapeutic agents. nih.govresearchgate.netnih.gov While Mal-amido-PEG2-acid itself functions primarily as a linker, its functional groups and PEG spacer are suitable for constructing prodrugs. A prodrug typically consists of an inactive precursor that is converted into the active drug within the body, often at the target site. nih.gov
In the context of Mal-amido-PEG2-acid, a drug could be attached via the carboxylic acid or an activated derivative. If the maleimide group is used to attach a masking group or a targeting moiety, the linker design can incorporate a cleavable element between the PEG and the drug or within the linker itself. broadpharm.comglpbio.commedchemexpress.com Activation mechanisms can be enzymatic, utilizing enzymes overexpressed in the target tissue or within cells, or non-enzymatic, triggered by changes in pH or reduction potential within the target environment. nih.govnih.govgoogle.comgoogle.com This allows for controlled release of the active drug, potentially improving efficacy and reducing systemic toxicity. nih.gov
Protein and Peptide PEGylation for Pharmacokinetic Enhancement
PEGylation, the covalent attachment of PEG chains to proteins or peptides, is a widely used strategy to improve their pharmacokinetic profiles and reduce immunogenicity. cd-bioparticles.combiochempeg.commdpi.comscielo.br Maleimide-PEG reagents, including those with short PEG spacers like PEG2, are commonly used for site-specific PEGylation by reacting with free cysteine residues in proteins or peptides. creativepegworks.comprecisepeg.commerckmillipore.commdpi.comnih.govoup.com This forms a stable thioether linkage. creativepegworks.comprecisepeg.com
PEGylation increases the hydrodynamic size of proteins and peptides, which reduces renal filtration and prolongs their circulation half-life. cd-bioparticles.combiochempeg.comscielo.br It can also shield antigenic epitopes, reducing the risk of an immune response. cd-bioparticles.combiochempeg.comscielo.br Furthermore, PEGylation can enhance the solubility and stability of proteins and peptides, reducing aggregation and degradation. cd-bioparticles.combiochempeg.comscielo.br The site of PEGylation can influence the retention of protein activity; site-specific modification via engineered cysteine residues using maleimide-PEG can help preserve biological function compared to random conjugation methods. merckmillipore.commdpi.comoup.com
Nanoparticle Surface Functionalization for Targeted Therapies
Mal-amido-PEG2-acid is employed in the surface functionalization of various types of nanoparticles for drug delivery and targeted therapies. axispharm.comcreativepegworks.compolysciences.comlunanano.comtstu.rumdpi.comnih.gov Functionalizing nanoparticle surfaces with PEG, known as PEGylation, is a key strategy to improve their stability in biological fluids, prevent aggregation, and reduce opsonization and uptake by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time. cd-bioparticles.comtstu.runih.govfrontiersin.org
The maleimide group of Mal-amido-PEG2-acid can be used to attach thiol-containing molecules, such as targeting ligands (e.g., antibodies, peptides, or small molecules) to the nanoparticle surface. creativepegworks.comnih.govlunanano.comnih.govrsc.orgwilhelm-lab.com This allows for the development of actively targeted nanoparticles that can selectively bind to receptors overexpressed on target cells, facilitating localized drug accumulation and internalization. nih.govlunanano.commdpi.com The carboxylic acid group can also be utilized to attach amine-containing ligands or therapeutic agents to the nanoparticle surface. The length and density of the PEG chains, influenced by linkers like Mal-amido-PEG2-acid, can impact nanoparticle size, stability, and the availability of conjugated ligands for interaction with target receptors. cd-bioparticles.comnih.govrsc.org Research findings indicate that maleimide-functionalized PEG on nanoparticles can enhance interaction with circulating erythrocytes, promoting macrophage-targeted delivery in some cases. nih.gov
Improvement of Biocompatibility and Reduced Immune Response
The incorporation of PEG derivatives like Mal-amido-PEG2-acid can improve the biocompatibility of materials and reduce immune responses. axispharm.com PEGylation, the process of attaching PEG chains to molecules or surfaces, is a common strategy to achieve these effects. nih.gov The hydrophilic nature of PEG creates a hydration shell around the modified entity, which can shield it from recognition by the immune system and reduce non-specific protein adsorption, a key factor in initiating immune responses and reducing biocompatibility. nih.gov While the search results specifically mention Mal-amido-PEG-acid (a broader category including Mal-amido-PEG2-acid) being used as a surface modifier for biomedical devices and implants to improve biocompatibility and reduce immune response through reaction with thiol groups on the surface, the principle applies to the PEGylation conferred by Mal-amido-PEG2-acid in various applications. axispharm.com
Stealth Properties and Systemic Circulation Enhancement
PEGylation is well-established for its ability to impart "stealth" properties to drug carriers and therapeutic molecules, leading to enhanced systemic circulation time. nih.gov The hydrophilic PEG corona minimizes interactions with opsonin proteins in the blood, which are responsible for marking foreign particles for uptake by the reticuloendothelial system (RES), primarily located in the liver and spleen. nih.gov By reducing opsonization, PEGylated entities evade rapid clearance from the bloodstream, allowing them to circulate longer and increasing the likelihood of reaching their intended target site. nih.gov Mal-amido-PEG2-acid, as a PEG-based linker, contributes to these stealth properties and the enhancement of systemic circulation when incorporated into drug delivery systems or bioconjugates. axispharm.combroadpharm.comchemicalbook.comcd-bioparticles.net
Development of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. medchemexpress.commedchemexpress.commedchemexpress.combiochempeg.com A PROTAC molecule typically consists of two ligands: one that binds to a protein of interest (POI) and another that binds to an E3 ubiquitin ligase, connected by a chemical linker. medchemexpress.commedchemexpress.commedchemexpress.combiochempeg.com The linker plays a crucial role in bringing the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome. medchemexpress.combiochempeg.com
Mal-amido-PEG2-acid as a PROTAC Linker
Mal-amido-PEG2-acid is identified as a PEG-based PROTAC linker used in the synthesis of PROTACs. medchemexpress.comglpbio.comchemsrc.com Its structure, with the maleimide group and carboxylic acid group, allows for the conjugation to the POI-binding ligand and the E3 ligase-binding ligand, respectively, or vice versa, depending on the available functional groups on the ligands. broadpharm.comchemicalbook.comcd-bioparticles.net The PEG chain provides flexibility and solubility to the PROTAC molecule, which are important factors for its biological activity and cellular permeability. broadpharm.comchemicalbook.comcd-bioparticles.netbiochempeg.com
Linker Length and PROTAC Efficacy
Mal Amido Peg2 Acid in Biomaterials and Surface Modification Research
Biomedical Device and Implant Surface Modification
Surface modification of biomedical devices and implants is crucial for improving their interaction with the biological environment. Mal-amido-PEG2-acid plays a role in this area by enabling the creation of functional coatings.
Enhancing Biocompatibility and Reducing Fouling
Surface modification with PEG derivatives like Mal-amido-PEG2-acid is a common strategy to enhance the biocompatibility of materials and reduce non-specific protein adsorption, a primary cause of biofouling science.gov. The hydrophilic nature of the PEG chain creates a hydration layer on the surface, which can repel proteins and other biological molecules, thereby minimizing fouling and reducing undesirable immune responses axispharm.com. The maleimide (B117702) group can be used to tether the PEG chain to surfaces presenting thiol groups, forming a stable, anti-fouling layer axispharm.com. Research indicates that modifying material surfaces can improve properties like hydrophilicity and reduce protein adhesion researchgate.net.
Immobilization of Bioactive Molecules onto Surfaces
The terminal functional groups of Mal-amido-PEG2-acid allow for the immobilization of various bioactive molecules onto material surfaces. The maleimide group can react with thiol-containing biomolecules, such as certain proteins or peptides, while the carboxylic acid can be used to conjugate molecules containing amine groups biochempeg.comcenmed.combroadpharm.com. This enables the creation of surfaces with specific biological functions, such as promoting cell adhesion, deterring bacterial growth, or binding specific targets researchgate.netdokumen.pub. This site-specific conjugation is important for creating homogeneous surfaces with desired biological interactions medchemexpress.com.
Hydrogel Formation and Functionalization
Hydrogels are hydrophilic polymer networks with significant applications in biomedical fields, including tissue engineering and drug delivery semanticscholar.org. PEG-based hydrogels are particularly valued for their biocompatibility . Mal-amido-PEG2-acid can be involved in the formation and functionalization of these hydrogels.
PEG Hydrogels in Tissue Engineering
PEG hydrogels are widely investigated as scaffolds for tissue engineering due to their tunable properties and biocompatibility semanticscholar.orgnih.gov. Functionalized PEG derivatives can be used as cross-linkers or building blocks to form hydrogel networks . The reactive groups on molecules like Mal-amido-PEG2-acid can participate in cross-linking reactions to form stable hydrogel structures . Furthermore, these functional groups allow for the incorporation of bioactive molecules within the hydrogel matrix or on its surface, providing cues that influence cell behavior, such as adhesion, proliferation, and differentiation, which is crucial for tissue regeneration nih.govmdpi.com.
Controlled Release Systems
Mal-amido-PEG2-acid can contribute to the development of controlled release systems, often in the context of hydrogels or other functionalized materials. By conjugating therapeutic agents to the functional groups of Mal-amido-PEG2-acid, either before or after incorporation into a material, the release kinetics of the drug can be modulated cd-bioparticles.net. The stability of the linkage between the drug and the linker, as well as the degradation properties of the hydrogel matrix, can influence the release profile, allowing for sustained or triggered release of the payload cd-bioparticles.netjenkemusa.com.
Biosensor Development and Functionalization
Mal-amido-PEG2-acid is also relevant in the development and functionalization of biosensors. Biosensors rely on the specific interaction between a biological recognition element and an analyte, coupled with a transducer that converts the biological event into a measurable signal.
The functional groups of Mal-amido-PEG2-acid provide a means to immobilize biological recognition elements, such as antibodies, enzymes, or nucleic acids, onto the surface of a biosensor platform axispharm.comaxispharm.com. The maleimide group can specifically attach to thiol-modified biomolecules, ensuring oriented immobilization and preserving the activity of the biological element biochempeg.comcenmed.combroadpharm.com. The PEG spacer can help to distance the recognition element from the surface, reducing steric hindrance and improving accessibility to the analyte issuu.com. This functionalization is critical for achieving the sensitivity, selectivity, and stability required for effective biosensing .
Advanced Methodologies and Analytical Techniques in Mal Amido Peg2 Acid Research
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental for confirming the chemical structure and purity of Mal-amido-PEG2-acid and its derivatives or conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, is routinely used to verify the structure of Mal-amido-PEG2-acid and confirm the presence and integrity of the PEG chain, maleimide (B117702) group, and carboxylic acid group medchemexpress.euambeed.com. Changes in chemical shifts and integration patterns after conjugation reactions can indicate successful coupling to biomolecules .
Mass Spectrometry (MS): Mass spectrometry, including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), is crucial for determining the molecular weight of Mal-amido-PEG2-acid and its conjugates rsc.org. This technique helps confirm the successful formation of conjugates and assess their homogeneity. HRMS provides accurate mass measurements, allowing for the determination of elemental composition rsc.org.
Chromatographic Techniques (e.g., HPLC, SEC) for Purity and Conjugate Analysis
Chromatographic methods are essential for assessing the purity of Mal-amido-PEG2-acid and for separating and analyzing resulting bioconjugates.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for analyzing the purity of Mal-amido-PEG2-acid and for monitoring bioconjugation reactions medchemexpress.comselleckchem.com. Reverse-phase HPLC is commonly employed, often with UV detection to identify compounds containing chromophores like the maleimide group rsc.org. HPLC can separate reaction mixtures, allowing for the quantification of the starting material, intermediates, and conjugated products rsc.org. Analytical HPLC is used for final purity determination, while semi-preparative HPLC can be used for purifying synthesized compounds rsc.org.
Size Exclusion Chromatography (SEC): SEC is a valuable technique for analyzing bioconjugates, particularly those involving larger biomolecules like proteins nih.gov. SEC separates molecules based on their size, allowing researchers to assess the extent of conjugation (e.g., the number of PEG molecules attached to a protein) and to separate conjugated species from unconjugated biomolecules or excess linker nih.gov. It can also confirm the integrity and oligomeric state of the biomolecule after conjugation rsc.org.
Bioconjugate Stability and Degradation Studies in Complex Media
Evaluating the stability of conjugates formed using Mal-amido-PEG2-acid is critical, especially for therapeutic applications.
Stability in Biological Media: Studies assess the stability of the maleimide-thiol linkage and the amide linkage in complex biological matrices such as serum, plasma, or cell culture media. This involves incubating the conjugate in the medium over time and analyzing the intact conjugate and potential degradation products using techniques like HPLC or SEC.
Degradation Mechanisms: Researchers investigate the mechanisms of degradation, which can include hydrolysis of the maleimide-thiol bond (particularly at higher pH) or enzymatic cleavage if the conjugated biomolecule is susceptible. The stability of the maleimide group itself in aqueous solutions prior to conjugation is also a consideration, as it can undergo hydrolysis.
Quantitative Assays: Assays like the Ellman's test can be adapted to indirectly quantify the number of unreacted maleimide groups or to detect the release of free thiols upon degradation of the maleimide-thiol linkage researchgate.net. This provides a quantitative measure of conjugate stability researchgate.net.
In Vitro and In Vivo Assessment of Mal-amido-PEG2-acid Conjugates
Evaluating the biological activity and behavior of conjugates is essential.
In Vitro Studies: These studies assess the functional activity of the conjugated biomolecule (e.g., enzyme activity, binding affinity) after conjugation with Mal-amido-PEG2-acid. Cell-based assays can evaluate cellular uptake, intracellular trafficking, and the intended biological effect of the conjugate medchemexpress.com. For ADCs or PROTACs, in vitro studies might assess target binding, cellular internalization, and cytotoxic activity medchemexpress.commedchemexpress.com.
In Vivo Studies: For therapeutic or imaging applications, in vivo studies in animal models are necessary to evaluate the pharmacokinetic profile (absorption, distribution, metabolism, excretion) and pharmacodynamic effects of the conjugate rsc.orgmdpi.com. This includes assessing circulation half-life, tissue distribution, tumor targeting (for cancer therapeutics), and efficacy rsc.org. Techniques like PET imaging or Near-Infrared Fluorescence (NIRF) imaging can be used to track the distribution of labeled conjugates in living animals rsc.org.
Computational Chemistry and Molecular Modeling for Conjugate Design
Computational approaches play an increasing role in understanding and predicting the behavior of PEGylated conjugates.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformation and dynamics of PEG chains attached to biomolecules mdpi.comresearchgate.netnih.gov. These simulations can help understand how PEGylation affects protein structure, flexibility, and interactions with the environment, including plasma proteins mdpi.comnih.gov. This is valuable for optimizing linker length and attachment sites researchgate.net.
Docking Studies: Computational docking can predict the binding orientation and affinity of PEGylated biomolecules with their targets or receptors nih.gov. This helps assess whether the attached PEG chain interferes with binding and can guide the design of conjugates with preserved or enhanced activity.
Predictive Modeling: Kinetic models, sometimes incorporating machine learning, are being developed to predict the outcome of conjugation reactions, including site-specific modification and the distribution of PEGylated species (PEGmers) mdpi.comresearchgate.netnih.gov. These models can help streamline the design and optimization of bioconjugation strategies, potentially reducing the need for extensive experimental work mdpi.comresearchgate.netnih.gov.
Future Directions and Emerging Applications of Mal Amido Peg2 Acid
Integration with Click Chemistry Methodologies
Advancements in Site-Specific Bioconjugation
Site-specific bioconjugation represents a significant advancement over traditional random conjugation methods, allowing for the attachment of molecules at predefined locations on a biomolecule. This precision leads to more homogeneous products with better-defined stoichiometry and preserved biological activity. The inherent reactivity of the maleimide (B117702) group towards free thiol groups, often found in cysteine residues, facilitates targeted coupling at specific sites within a protein or peptide sequence. axispharm.com The carboxylic acid group provides a convenient point of attachment for various payloads, including therapeutic agents, imaging probes, or targeting ligands, enabling the creation of well-defined bioconjugates with optimized characteristics. Ongoing research in this area focuses on refining reaction conditions to maximize conjugation efficiency and site selectivity, as well as exploring the use of genetic or chemical methods to introduce unnatural amino acids with thiol handles at desired locations for even greater control over the conjugation site.
Novel Applications in Diagnostics and Imaging (e.g., PET, NIRF)
Mal-amido-PEG2-acid is increasingly being explored for its utility in developing advanced diagnostic and imaging agents. Its capacity for site-specific conjugation to targeting biomolecules, such as antibodies or peptides, allows for the precise attachment of various imaging probes, including those used in Positron Emission Tomography (PET) and Near-Infrared Fluorescence (NIRF) imaging. broadpharm.comsnmjournals.org The presence of the PEG linker contributes to improved solubility and favorable pharmacokinetic profiles of the resulting conjugates, potentially leading to enhanced accumulation at target sites and reduced background signal. issuu.comissuu.com
Studies have demonstrated the successful application of maleimide-PEG linkers, structurally related to Mal-amido-PEG2-acid derivatives (such as Mal-amido-PEG2-NHS), in the creation of dual-modality imaging agents that integrate the benefits of different imaging techniques. broadpharm.comsnmjournals.org For example, a dual-modality linker incorporating a maleimide-PEG2-NHS moiety was employed for the site-specific conjugation of antibody fragments, enabling simultaneous 18F-immunoPET and fluorescence imaging. broadpharm.comsnmjournals.org This approach allows for non-invasive whole-body imaging with PET and high-resolution optical imaging for precise localization, highlighting the potential of Mal-amido-PEG2-acid in the development of sophisticated probes for molecular diagnostics and image-guided interventions.
Illustrative examples of using maleimide-PEG linkers in dual-modality imaging agent development include:
| Linker Component | Conjugation Partner | Imaging Modalities Integrated | Reference |
| Mal-amido-PEG2-NHS | Antibody fragments | 18F-immunoPET, Fluorescence | broadpharm.comsnmjournals.org |
| Maleimide-PEG linker | Targeting vector | PET, NIRF | nih.gov |
These examples underscore the versatility of maleimide-PEG linkers in constructing multimodal imaging agents.
Role in Gene Therapy and Nucleic Acid Delivery
PEGylation, often utilizing PEG linkers like Mal-amido-PEG2-acid, is an important strategy in the advancement of gene therapy and nucleic acid delivery systems. The attachment of PEG chains to delivery vehicles, such as viral vectors, lipid nanoparticles, or polymeric carriers, can significantly enhance their solubility, stability in biological fluids, and circulation half-life, while simultaneously minimizing non-specific interactions and mitigating immune responses. issuu.comissuu.com The maleimide and carboxylic acid functionalities of Mal-amido-PEG2-acid offer valuable conjugation points for attaching targeting ligands, cell-penetrating peptides, or other functional molecules to these delivery systems. cd-bioparticles.net This functionalization can facilitate the targeted delivery of therapeutic nucleic acids (including plasmid DNA, siRNA, mRNA, and oligonucleotides) to specific cell populations or tissues, thereby improving the efficacy and reducing off-target effects associated with gene-based therapies. Ongoing research is focused on optimizing PEGylation strategies and linker designs to improve the encapsulation efficiency, protect the nucleic acid cargo from degradation, and facilitate its efficient intracellular uptake and release.
Sustainable and Green Chemistry Approaches in PEGylation
The chemical industry is increasingly adopting principles of sustainable and green chemistry to minimize environmental impact. This global trend extends to the synthesis and application of PEG linkers like Mal-amido-PEG2-acid. Future developments are expected to focus on designing more environmentally benign synthetic routes for Mal-amido-PEG2-acid, potentially involving biocatalysis, the use of renewable feedstocks, and the reduction or elimination of hazardous solvents and reagents. Although specific studies on the green synthesis of Mal-amido-PEG2-acid were not extensively highlighted in the search results, the broader movement towards sustainability in chemical manufacturing suggests that future research will prioritize the development of eco-friendly methods for producing and utilizing such linkers in PEGylation processes. issuu.comissuu.comscience.gov This aligns with the growing demand for sustainable practices within the pharmaceutical and biotechnology sectors.
Q & A
(Basic) What analytical techniques are essential for characterizing the purity and structural integrity of Mal-amido-PEG2-acid?
Methodological Answer:
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Confirm the maleimide group (δ 6.6–6.8 ppm for protons on the maleimide ring) and PEG spacer integrity (δ 3.5–3.7 ppm for PEG methylene protons) .
- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns (e.g., C18) with UV detection at 280 nm for maleimide quantification .
- Mass Spectrometry (MS): Validate molecular weight via MALDI-TOF or ESI-MS, ensuring absence of hydrolyzed or oxidized byproducts .
Documentation should include retention times, spectral peaks, and mass-to-charge ratios for reproducibility .
(Basic) What are the recommended storage conditions for Mal-amido-PEG2-acid to maintain its reactivity and stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent maleimide hydrolysis and PEG oxidation .
- Humidity Control: Use desiccants to mitigate moisture-induced degradation, as maleimide groups are prone to hydrolysis .
- Buffer Compatibility: Pre-dissolve in anhydrous DMSO or dry DMF for long-term storage; avoid aqueous buffers until immediate use .
(Advanced) How can researchers optimize reaction conditions when conjugating Mal-amido-PEG2-acid to thiol-containing biomolecules?
Methodological Answer:
Optimization involves:
- pH Adjustment: Conduct reactions at pH 6.5–7.5 to balance thiolate anion formation (optimal for maleimide reactivity) and biomolecule stability .
- Molar Ratio Screening: Perform stoichiometric titrations (e.g., 1:1 to 1:5 molar ratios of maleimide:thiol) to maximize conjugation efficiency while minimizing crosslinking .
- Kinetic Monitoring: Use Ellman’s assay to track free thiol depletion or SDS-PAGE to visualize conjugate formation over time .
- Buffer Selection: Avoid Tris or other amine-containing buffers, which compete with thiol-maleimide reactions .
(Advanced) What strategies resolve discrepancies in conjugation efficiency data between different buffer systems?
Methodological Answer:
Address contradictions through:
- Buffer Component Analysis: Test for interfering agents (e.g., reducing agents like DTT or metal ions) that may quench maleimide reactivity .
- Thiol Accessibility Assays: Use fluorescence-based probes (e.g., ThioGlo™) to quantify free thiols pre- and post-conjugation .
- Statistical Validation: Apply ANOVA or t-tests to assess significance of efficiency variations across replicates, ensuring sample sizes ≥3 for robust conclusions .
- Cross-Validation: Compare results with alternative techniques (e.g., SEC-HPLC vs. LC-MS) to confirm conjugate identity .
(Basic) How should researchers validate the functional activity of Mal-amido-PEG2-acid conjugates post-synthesis?
Methodological Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or ELISA to confirm target binding affinity retention after PEGylation .
- Stability Testing: Incubate conjugates in PBS (pH 7.4, 37°C) for 24–72 hours and analyze degradation via HPLC .
- Bioactivity Metrics: Compare in vitro efficacy (e.g., IC50 for drug conjugates) to unmodified biomolecules to assess PEGylation impact .
(Advanced) What experimental controls are critical when evaluating the in vivo stability of Mal-amido-PEG2-acid-drug conjugates?
Methodological Answer:
- Negative Controls: Include unconjugated drug and Mal-amido-PEG2-acid alone to differentiate conjugate-specific effects .
- Protease Inhibition: Add protease inhibitors (e.g., PMSF) to plasma stability studies to isolate chemical vs. enzymatic degradation .
- Tissue Distribution Profiling: Use radiolabeled or fluorescently tagged conjugates with LC-MS/MS or IVIS imaging to track biodistribution .
- Pharmacokinetic Replicates: Conduct studies in ≥5 animals per group to account for biological variability .
(Basic) What safety protocols are mandated for handling Mal-amido-PEG2-acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and dissolution to avoid inhalation of fine particles .
- Spill Management: Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
(Advanced) How can computational modeling enhance the design of Mal-amido-PEG2-acid-based drug delivery systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate PEG chain flexibility and maleimide-thiol binding kinetics to predict conjugate stability .
- Docking Studies: Model interactions between PEGylated drugs and target receptors to optimize spacer length (e.g., PEG2 vs. PEG4) .
- QSPR Analysis: Correlate PEG molecular weight with hydrodynamic radius for improved biodistribution predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
